REACTION_CXSMILES
|
[CH:1]1[C:17]2[C:16]3[C:15]4[C:14]5[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=5[CH:12]=[CH:11][C:10]=4[NH:9][C:8]=3[CH:7]=[CH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26](I)=[CH:25][CH:24]=1.CC(C)([O-])C.[Na+].C1(C)C=C(C)C=C(C)C=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O.CCCCCC>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([N:9]2[C:8]3[CH:7]=[CH:6][C:5]4[CH:4]=[CH:3][CH:2]=[CH:1][C:17]=4[C:16]=3[C:15]3[C:14]4[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=4[CH:12]=[CH:11][C:10]2=3)=[CH:25][CH:24]=1 |f:2.3,7.8.9|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C1=CC=CC=2C=CC=3NC=4C=CC5=C(C4C3C21)C=CC=C5
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
by being stirred while the pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 200 mL three-neck flask were placed
|
Type
|
CUSTOM
|
Details
|
This mixture was degassed
|
Type
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STIRRING
|
Details
|
This mixture was stirred at 170° C. for 17 hours under a nitrogen stream
|
Duration
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17 h
|
Type
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EXTRACTION
|
Details
|
The aqueous layer of this mixture was extracted with toluene
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Type
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EXTRACTION
|
Details
|
the solution of the extract
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
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FILTRATION
|
Details
|
this mixture was gravity-filtered
|
Type
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CUSTOM
|
Details
|
A solid obtained by concentration of the obtained filtrate
|
Type
|
FILTRATION
|
Details
|
This solution was suction-filtered through Celite (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), alumina, and Florisil (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135)
|
Type
|
CUSTOM
|
Details
|
A solid obtained by concentration of the filtrate
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1C=2C=CC3=C(C2C=2C4=C(C=CC12)C=CC=C4)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |